3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanamide is a compound notable for its unique trifluoromethyl group and pyrazole structure, which contribute to its potential applications in various scientific fields. The compound is classified under the category of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and anti-cancer properties.
The synthesis of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanamide typically involves several steps, including the formation of the pyrazole ring and subsequent functionalization. A common method includes the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole structure.
Technical Details:
The molecular formula of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanamide is , indicating a complex structure featuring a trifluoromethyl group attached to a pyrazole ring.
CC(C(=O)N)C1=C(N(N=C1C(F)(F)F)C)OC2=CC=CC=C2
XTVAUIGENFCKMG-UHFFFAOYSA-N
These structural characteristics allow the compound to exhibit distinct chemical properties that are relevant in medicinal chemistry.
3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanamide can participate in various chemical reactions due to its functional groups. Key reactions include:
The reactivity of the trifluoromethyl group enhances the electrophilic character of nearby atoms, facilitating these reactions under mild conditions .
The mechanism of action for compounds like 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanamide often involves interaction with biological targets such as enzymes or receptors.
Data from biological evaluations suggest that such compounds can modulate signaling pathways effectively .
Relevant analyses such as nuclear magnetic resonance spectroscopy confirm the identity and purity of synthesized samples .
3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanamide has promising applications in various scientific fields:
These applications highlight the versatility of this compound in both pharmaceutical and industrial contexts .
The trifluoromethyl (-CF₃) group serves as a strategic molecular determinant in the optimization of pyrazole-containing propanamides. This substitution significantly enhances lipophilicity and metabolic stability by altering electron distribution and steric bulk. The strong electron-withdrawing nature of -CF₃ reduces the pKa of adjacent functional groups, thereby improving membrane permeability. In androgen receptor degraders such as UT-155 and UT-34, the -CF₃ group on the pyrazole ring amplifies target binding affinity through hydrophobic interactions with residues like Phe876 and Leu880 in the ligand-binding domain [1].
Table 1: Impact of Trifluoromethyl Substitution on Bioactivity
Compound | Substituent | AR Binding IC₅₀ (nM) | Lipophilicity (LogP) |
---|---|---|---|
UT-34 (10) | -CF₃ | 38.2 | 3.9 |
Analog (16t) | -H | 420.5 | 2.1 |
Analog (16v) | -Cl | 215.7 | 3.2 |
Furthermore, -CF₃ contributes to resistance mitigation in prostate cancer therapeutics. Compounds featuring this moiety maintain potency against enzalutamide-resistant VCaP cell lines, achieving 80% tumor growth inhibition in vivo by counteracting common resistance mechanisms like AR gene amplification and splice variants [1]. The group’s steric footprint also impedes oxidative metabolism, reducing susceptibility to cytochrome P450-mediated deactivation [3].
Pyrazole’s versatility as a privileged scaffold stems from its balanced physicochemical profile and capacity for multi-directional functionalization. The 1,2-diazole ring provides hydrogen bond acceptors (N1) and donors (N2-H), enabling interactions with diverse biological targets. In 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanamide, the pyrazole core anchors pharmacophore assembly while facilitating π-π stacking with aromatic residues in enzymatic pockets [2].
Table 2: Clinical Agents Utilizing Pyrazole Scaffolds
Agent | Therapeutic Area | Key Target | Structural Feature |
---|---|---|---|
Celecoxib | Anti-inflammatory | COX-2 | 1,5-Diarylpyrazole |
Crizotinib | Anticancer (ALK inhibitor) | ALK kinase | 3-Arylpyrazolopyridine |
Rimonabant | Anti-obesity | CB1 receptor | 1,3-Diarylpyrazole |
UT-155 | Prostate cancer | Androgen receptor | Pyrazolyl-propanamide |
The scaffold’s target promiscuity is evidenced by its presence in inhibitors of kinases (DDR1/2), cannabinoid receptors (CB1), and ion channels. For instance, GCC2680—a pyrazolyl-thiadiazole—achieves nanomolar CB1 antagonism via bidentate hydrogen bonding between N2 of the pyrazole and Thr197 of the receptor [5]. Similarly, diarylpyrazolyl-acylsulfonamides exhibit bactericidal activity against Mycobacterium tuberculosis by disrupting cell wall biosynthesis, underscoring the scaffold’s adaptability to divergent therapeutic objectives [3].
Propanamide linkers (-NHCOCH₂CH₂-) serve as critical molecular tuners that optimize absorption, distribution, and clearance of pyrazole therapeutics. The amide bond enhances solubility through H-bonding with aqueous environments, while the three-carbon alkyl chain balances flexibility and conformational restraint. In selective androgen receptor degraders (SARDs), this linker bridges pyrazole (B-ring) and aniline (A-ring) moieties, enabling optimal spatial orientation for bifunctional activity—simultaneous AR antagonism and degradation via the ubiquitin-proteasome system [1].
Table 3: Propanamide Linker Modifications and PK Outcomes
Linker Variant | Aqueous Solubility (µM) | Plasma T₁/₂ (h) | Vd (L/kg) |
---|---|---|---|
Ethylamide | 25 | 1.2 | 0.8 |
Propanamide (10) | 170 | 4.5 | 1.1 |
Butylamide | 196 | 6.8 | 3.2 |
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 14932-42-4
CAS No.: 82-71-3
CAS No.: 13441-54-8
CAS No.: 919005-14-4